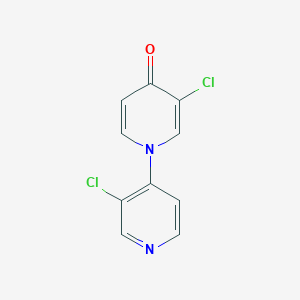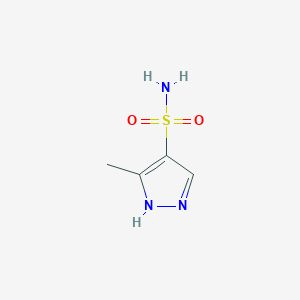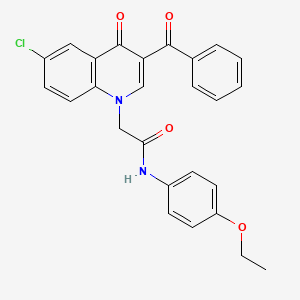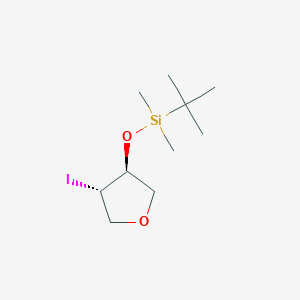
3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one” is a chemical compound with the molecular formula C10H6Cl2N2O . It is used in the synthesis of various chemical products .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . The process uses a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole . The synthesis methods obtain good yield, without using any expensive reagent or base or harsh reaction conditions, which makes the process simple, environment friendly and more cost effective .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H6Cl2N2O/c11-7-5-13-3-1-9(7)14-4-2-10(15)8(12)6-14/h1-6H .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the specific conditions and reactants used. For example, it can be used as a starting material in the synthesis of chlorantraniliprole .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 241.08 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties and Stability
The thermodynamic properties and stability of related chloropyridine compounds have been explored through various experimental and theoretical studies. For instance, an experimental investigation into the absolute enthalpies of formation of pyridynes, which are closely related to 3-chloro-1-(3-chloropyridin-4-yl)pyridin-4-one, revealed significant insights into their stability and reactivity. The study provided data on the gas-phase acidities of chloropyridines and measured the enthalpy of formation for 3,4-pyridyne, suggesting that the nitrogen in the pyridine ring affects the stability of the aryne triple bond in specific configurations (Rau & Wenthold, 2011).
Regioselective Difunctionalization
A novel method for the regioselective 3,4-difunctionalization of chloropyridines via 3,4-pyridyne intermediates highlights the chemical versatility of these compounds. This process allows for the synthesis of various trisubstituted pyridines, demonstrating the utility of chloropyridine derivatives in complex organic syntheses and their potential application in the preparation of pharmaceutical intermediates, such as a key intermediate for (±)-paroxetine (Heinz et al., 2021).
Crystallographic Insights
Crystallographic studies of chloropyridine derivatives, including compounds similar to this compound, have provided valuable insights into their structural characteristics and potential applications. For example, the crystal structure of a sulfonamide derivative with related chloropyridine elements showed specific geometric configurations and hydrogen bonding patterns, offering clues about the molecular interactions and stability of these compounds (Suchetan et al., 2013).
Synthesis and Characterization
The synthesis and characterization of chloropyridine derivatives are central to understanding their chemical properties and potential for application in various fields, including material science and pharmacology. Research on the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a compound with structural similarities, under optimal conditions highlights the importance of precise synthetic strategies for obtaining high yields and purity, which is crucial for their application in further chemical transformations and as intermediates in the synthesis of more complex molecules (Song, 2007).
Nonlinear Optical Properties
The exploration of the electronic, optical, and nonlinear optical properties of chloropyridine derivatives has opened up new possibilities for their application in optoelectronic devices. A first principles study on a novel chalcone derivative closely related to this compound revealed significant electrooptic properties, including high static and dynamic polarizability and superior second and third harmonic generation values. This suggests that chloropyridine derivatives could play a crucial role in the development of materials for optoelectronic device fabrication (Shkir et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one is the extracellular signal-regulated kinase 1/2 (ERK1/2) . ERK1/2 represents a critical node in the RAS/RAF/MEK/ERK signaling cascade, which is often activated by oncogenic mutations in BRAF or RAS or other upstream oncogenic signaling pathways .
Mode of Action
The compound inhibits ERK1/2 by interfering with its phosphorylation and activation. ERK1/2 plays a pivotal role in cell proliferation, differentiation, and survival. By blocking ERK1/2 activation, This compound disrupts downstream signaling events, affecting gene expression and cellular responses .
Biochemical Pathways
The affected pathways include the RAS/RAF/MEK/ERK pathway, which regulates cell growth and survival. Inhibition of ERK1/2 impacts downstream transcription factors, such as c-Fos and Elk-1, leading to altered gene expression patterns. Additionally, ERK1/2 inhibition may influence cell cycle progression and apoptosis .
Pharmacokinetics
The compound’s pharmacokinetic properties (ADME) play a crucial role in its bioavailability:
- It is absorbed after administration, but specific details are not readily available. The compound’s distribution within tissues and plasma protein binding remain to be fully characterized. Metabolism pathways and metabolites are not well-documented. Elimination occurs through renal and/or hepatic routes, but further studies are needed .
Result of Action
The molecular and cellular effects of ERK1/2 inhibition include altered cell proliferation, differentiation, and survival. Downstream targets, such as transcription factors and cell cycle regulators, are impacted, influencing overall cellular behavior .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Specific environmental interactions require further investigation.
Eigenschaften
IUPAC Name |
3-chloro-1-(3-chloropyridin-4-yl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-5-13-3-1-9(7)14-4-2-10(15)8(12)6-14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSNQLWTBMVSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N2C=CC(=O)C(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2599434.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2599435.png)

![Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2599438.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2599440.png)



![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)

![2-[[1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2599451.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2599452.png)
![5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2599454.png)
